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Compound of Interest

Compound Name: 2-Chloro-4-methyl-6-nitroaniline

Cat. No.: B1580917

An In-depth Technical Guide to 2-Chloro-4-methyl-6-nitroaniline (CAS No. 5465-33-8)

Executive Summary

This document provides a comprehensive technical overview of 2-Chloro-4-methyl-6-
nitroaniline, CAS Number 5465-33-8. As a substituted nitroaniline, this compound is a
significant chemical intermediate with a molecular structure primed for diverse synthetic
transformations. Its utility is primarily rooted in the strategic placement of its functional groups—
amino, chloro, methyl, and nitro—which allows for selective reactions such as nitro group
reduction, diazotization of the amine, and potential nucleophilic substitution. This guide details
its physicochemical properties, offers an interpretive analysis of its expected spectroscopic
characteristics, outlines a plausible synthetic pathway, discusses its chemical reactivity, and
provides essential safety and handling protocols. The information is tailored for researchers,
chemists, and drug development professionals who require a deep, practical understanding of
this versatile building block for applications in dye manufacturing, pharmaceuticals, and fine
chemical synthesis.

Section 1: Compound Identification and Molecular
Structure

2-Chloro-4-methyl-6-nitroaniline is an aromatic organic compound whose value lies in its
multifunctional nature. The benzene ring is substituted with an electron-donating amino group (-
NH2) and a weakly electron-donating methyl group (-CHs), contrasted with the strongly
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electron-withdrawing nitro group (-NOz2) and the inductively withdrawing chloro group (-Cl). This
electronic arrangement dictates the compound's reactivity, making it a valuable precursor in
multi-step organic synthesis.

Table 1: Compound Identifiers

Identifier Value

CAS Number 5465-33-8[1][2][3][4][5]

Molecular Formula C7H7CIN202[2][3][4]

Molecular Weight 186.60 g/mol [2][4][6]

IUPAC Name 2-chloro-4-methyl-6-nitroaniline

Synonyms 6-Chloro-4-nitro-p-toluidine[6]

SMILES CC1=CC(=CC(=C1N)CI)--INVALID-LINK--[O-][7]

| InChiKey | HVPVUAIKGOKEEE-UHFFFAOYSA-N[7] |

Caption: Molecular structure of 2-Chloro-4-methyl-6-nitroaniline.

Section 2: Physicochemical and Spectroscopic
Properties

The physical state and solubility are critical for designing reaction conditions, while
spectroscopic data provides the fingerprint for identity and purity confirmation.

Physicochemical Data

The properties listed below have been reported for CAS No. 5465-33-8. This data is essential
for process safety calculations and for selecting appropriate solvents and reaction
temperatures.

Table 2: Physicochemical Properties
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Property Value Source(s)
Melting Point 63-65 °C [1]

Boiling Point 307.6 °C at 760 mmHg [1][8]
Density 1.415 g/cm3 [1][8]

Flash Point 139.8 °C [1]8]

| Refractive Index | 1.627 |[8] |

Solubility Profile

While specific solubility data for 2-Chloro-4-methyl-6-nitroaniline is not extensively published,
its solubility can be inferred from its structure and by analogy to similar compounds like 2-
chloro-4-nitroaniline.[9] The presence of the polar amino and nitro groups suggests some
solubility in polar organic solvents, while the chlorinated benzene ring provides nonpolar
character.

o Expected High Solubility: Ethers (e.g., diethyl ether, THF), ethanol, acetic acid, acetone,
ethyl acetate.[9]

o Expected Low Solubility: Water, alkanes (e.g., hexane). The molecule can act as both a
hydrogen bond donor (amine) and acceptor (amine, nitro), but the overall nonpolar surface
area from the aromatic ring and substituents limits aqueous solubility.[9]

Experimental Insight: When determining solubility for reaction scale-up, it is crucial to test a
range of solvents. Dichloromethane (DCM) and ethyl acetate are excellent starting points for
extraction, while a solvent system like hexane/ethyl acetate is typically effective for purification
by column chromatography.

Spectroscopic Analysis (An Interpretive Guide)

Direct, published spectra for this specific isomer are scarce. However, a robust interpretation of
its expected spectral features can be derived from its structure and data from analogous
compounds.[10][11]

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


http://www.ichemical.com/products/5465-33-8.html
http://www.ichemical.com/products/5465-33-8.html
https://www.molbase.com/supplier/789834-product-6721546.html
http://www.ichemical.com/products/5465-33-8.html
https://www.molbase.com/supplier/789834-product-6721546.html
http://www.ichemical.com/products/5465-33-8.html
https://www.molbase.com/supplier/789834-product-6721546.html
https://www.molbase.com/supplier/789834-product-6721546.html
https://www.benchchem.com/product/b1580917?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-nitroaniline
https://www.rsc.org/suppdata/gc/c4/c4gc00869c/c4gc00869c1.pdf
https://m.chemicalbook.com/SpectrumEN_121-87-9_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 1H NMR Spectroscopy:

o Aromatic Protons (2H): Two signals are expected in the aromatic region (~6.5-8.0 ppm).
The proton at C5 (meta to -NH=2 and -NOz) and the proton at C3 (ortho to -NOz, meta to -
CI) will appear as doublets due to coupling with each other. The strong electron-
withdrawing effect of the nitro group will deshield these protons, shifting them downfield.

o Amine Protons (2H): A broad singlet is expected for the -NHz protons. Its chemical shift
can vary significantly depending on solvent and concentration but typically appears
between 3.5 and 5.5 ppm.

o Methyl Protons (3H): A sharp singlet for the -CHs group is expected in the aliphatic region,
likely around 2.1-2.4 ppm.

e 13C NMR Spectroscopy:
o Seven distinct carbon signals are expected.

o The carbon attached to the nitro group (C2) and the carbon attached to the amino group
(C1) will be the most downfield and upfield, respectively, due to strong deshielding and
shielding effects.

o The methyl carbon will appear as a characteristic upfield signal (~18-22 ppm).
e FT-IR Spectroscopy:

o N-H Stretching: A pair of medium-intensity peaks around 3300-3500 cm~1 corresponding
to the symmetric and asymmetric stretching of the primary amine.

o C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm~2, while aliphatic
C-H stretching from the methyl group will be just below 3000 cm~1.

o N-O Stretching (Nitro Group): Two strong, characteristic absorption bands are expected:
one for asymmetric stretching (~1500-1550 cm~1) and one for symmetric stretching
(~1330-1370 cm™1).
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o C=C Stretching: Aromatic ring stretching will produce several peaks in the 1450-1600
cm~1region.

o C-CI Stretching: A peak in the fingerprint region, typically around 700-850 cm~1, can be
attributed to the C-Cl bond.

e Mass Spectrometry:
o The molecular ion peak (M+*) should appear at m/z 186.

o A crucial diagnostic feature will be the M+2 isotope peak at m/z 188, with an intensity
approximately one-third of the M* peak, which is characteristic of a molecule containing a
single chlorine atom.

Section 3: Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-purity material for research and
development. While a specific published synthesis for 5465-33-8 is not readily available, a
plausible and robust pathway can be designed based on well-established organic chemistry
principles, such as the nitration of protected anilines.[12]

Proposed Synthetic Pathway: Acetyl Protection and
Nitration

The direct nitration of an aniline derivative is often problematic as the strongly acidic conditions
can protonate the amino group, making it a meta-director and leading to undesired isomers.
Furthermore, the amino group is susceptible to oxidation. The standard and most effective
strategy is to first protect the amine, typically as an acetamide, which moderates its directing
effect and protects it from oxidation.
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Caption: Proposed workflow for the synthesis of 2-Chloro-4-methyl-6-nitroaniline.

Detailed Experimental Protocol

Step 1: Protection of the Amino Group

 In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methylaniline
(1.0 eq) in pyridine or glacial acetic acid.

e Cool the mixture to 0 °C in an ice bath.

e Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10
°C.

 After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3
hours.

e Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is
consumed.

e Pour the reaction mixture into cold water to precipitate the acetamide product.
 Filter the solid, wash with water, and dry to yield N-(2-chloro-4-methylphenyl)acetamide.
Step 2: Aromatic Nitration

e To aclean, dry flask, add concentrated sulfuric acid and cool to 0 °C.
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Add the N-(2-chloro-4-methylphenyl)acetamide from Step 1 in small portions, ensuring the
temperature does not exceed 5 °C.

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-
cooled to 0 °C.

Add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature
strictly between 0 and 5 °C. The acetamido group is an ortho-, para-director; since the para
position is blocked by the methyl group and one ortho position is blocked by chlorine,
nitration is directed to the remaining ortho position (C6).

Stir at 0-5 °C for 1-2 hours post-addition, monitoring by TLC.

Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.
Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.

Step 3: Deprotection (Hydrolysis)

Suspend the crude N-(2-chloro-4-methyl-6-nitrophenyl)acetamide in a mixture of ethanol and
aqueous hydrochloric acid (e.g., 6M HCI).

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the complete
disappearance of the starting material.

Cool the reaction mixture to room temperature and then neutralize carefully with a base
(e.g., ag. NaOH or NaHCOs3) until the solution is slightly alkaline.

The product, 2-Chloro-4-methyl-6-nitroaniline, will precipitate.

Filter the solid, wash with water, and dry.

Purification and Characterization Workflow

For high-purity material, the crude product should be purified, typically by recrystallization from
an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel
using a hexane/ethyl acetate gradient. Purity should be confirmed by HPLC, and the final
structure validated by *H NMR, 3C NMR, and MS analysis as described in Section 2.3.
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Section 4: Chemical Reactivity and Potential
Applications

The synthetic utility of 2-Chloro-4-methyl-6-nitroaniline stems from the distinct reactivity of its

functional groups.

2-Chloro-4-methyl-6-nitroaniline

Nitro Group (-NO2) Reactiyi
Reduction Diazotization Nucleophilic Aromatic
(e.g., Fe/HCI, H2/Pd-C) (NaNOz, HCI, 0-5°C) Substitution (SnAr)

Substituted h . Substituted Products
L Diazonium Salt )
Phenylenediamine (e.g., ethers, amines)

l
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(CuX, HBF4, etc.)

Amino Group ({NH2) Reactivity Rloro Group (-Cl) Reactivity

Click to download full resolution via product page

Caption: Key reaction pathways for 2-Chloro-4-methyl-6-nitroaniline.

Core Reactivity

e Reduction of the Nitro Group: This is one of the most common and useful transformations.
The nitro group can be selectively reduced to an amine using various reagents, such as iron
powder in acidic medium or catalytic hydrogenation (Hz over Pd/C).[13] This yields a
substituted phenylenediamine, a critical precursor for heterocyclic compounds and polymers.

» Reactions of the Amino Group: The primary amine can be converted into a diazonium salt
using sodium nitrite and a strong acid (e.g., HCI) at low temperatures.[14] This diazonium
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intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a wide
range of substituents (e.g., -CN, -Br, -OH) or in azo coupling reactions to form azo dyes.

Nucleophilic Aromatic Substitution (SrAr): The chlorine atom is positioned ortho to a strongly
electron-withdrawing nitro group, which activates it toward nucleophilic attack. Under
appropriate conditions (strong nucleophile, heat), the chlorine can be displaced by
nucleophiles like alkoxides or amines.

Applications in Synthesis

Dye and Pigment Industry: As a substituted aniline, it is a classic building block for azo dyes.
[13][15] The amino group can be diazotized and coupled with an electron-rich aromatic
compound (like a phenol or another aniline) to create molecules with extended conjugation,
which are intensely colored.

Pharmaceutical and Agrochemical Development: This compound serves as a valuable
scaffold. The ability to selectively modify each functional group allows for the systematic
construction of complex molecules. For instance, related nitroanilines are precursors in the
synthesis of tyrosine kinase inhibitors and other bioactive compounds with potential
therapeutic applications.[13][14][16] The related compound 2-chloro-4-nitroaniline is a known
metabolite of the molluscicide niclosamide, highlighting its relevance in biological systems.[9]
[17]

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this chemical. The

following information is aggregated from safety data sheets for this compound and its close

structural analogs.

Hazard Identification

Table 3: GHS Hazard Statements
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Hazard Code Description Source
H302 Harmful if swallowed [7]
H315 Causes skin irritation [7]
H319 Causes serious eye irritation [7]

| - | Toxic to aquatic life with long lasting effects |[18] |

Exposure Control and Personal Protection

« Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume
hood, to minimize inhalation of dust.[18][19]

o Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or
NIOSH standards.[18]

« Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands
thoroughly after handling.[18][19]

o Respiratory Protection: If dust is generated and engineering controls are insufficient, use a
NIOSH/MSHA-approved particulate respirator.[18]

Handling and Storage Protocols

» Handling: Avoid contact with skin, eyes, and clothing.[18] Avoid formation of dust.[19] Keep
away from sources of ignition and incompatible materials.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] For
long-term stability, storage at 2-8°C in a dark place under an inert atmosphere is
recommended.[3]

e Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[18]

First Aid and Spill Management

« If Swallowed: Rinse mouth and call a POISON CENTER or doctor. Do not induce vomiting.
[19]
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« If on Skin: Immediately remove contaminated clothing. Wash skin with plenty of soap and
water.[19]

 If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing.[7]

o Spill Management: Sweep up the solid material, avoiding dust generation, and place it in a
suitable, labeled container for disposal.[19] Prevent entry into drains and waterways.

Conclusion

2-Chloro-4-methyl-6-nitroaniline (CAS 5465-33-8) is a chemical intermediate of significant
value due to its tailored molecular architecture. Its physicochemical properties make it
amenable to standard laboratory procedures, while its distinct functional groups offer a
playbook of selective chemical transformations. From the foundational reduction of its nitro
group to the versatile diazotization of its amine, this compound provides chemists with multiple
avenues for molecular elaboration. Its role as a precursor in the synthesis of dyes and complex
pharmaceutical scaffolds underscores its importance. A thorough understanding of its
properties, reactivity, and safety protocols, as detailed in this guide, is essential for leveraging
its full synthetic potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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